![molecular formula C13H17NO4S B5863537 N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide](/img/structure/B5863537.png)
N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
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Description
Synthesis Analysis
The synthesis of related sulfonamides involves several steps, starting from key precursors like N-2,3-dihydrobenzo[1,4]-dioxin-6-amine, which reacts with sulfonyl chlorides in the presence of basic conditions to yield sulfonamide derivatives. These compounds are further modified through reactions with various electrophiles to introduce different substituents, enhancing their chemical diversity and potential applications (Abbasi et al., 2019).
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives, including N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide, can be elucidated using techniques like FTIR, NMR, and X-ray diffraction. These methods provide insights into the compound's geometry, vibrational frequencies, and electron distribution, crucial for understanding its chemical behavior and interactions (Sarojini et al., 2012).
Chemical Reactions and Properties
Sulfonamides, including this compound, undergo various chemical reactions, highlighting their reactivity and potential for modification. For instance, radical cyclizations of cyclic ene sulfonamides lead to stable imines, showcasing the versatility of sulfonamides in synthetic chemistry (Zhang et al., 2013).
Physical Properties Analysis
The physical properties of sulfonamide derivatives are characterized by their solubility, melting points, and crystal structures. These properties are essential for determining the compound's suitability for various applications, including its potential as a pharmaceutical agent or in other chemical processes (Calcagni et al., 2009).
Chemical Properties Analysis
The chemical properties of this compound and similar compounds, such as their acidity, basicity, and reactivity towards different reagents, are pivotal in their application development. These properties are influenced by the sulfonamide group's presence and the overall molecular structure, affecting the compound's behavior in chemical reactions (Gazizov et al., 2017).
Safety and Hazards
Future Directions
properties
IUPAC Name |
N-cyclopentyl-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4S/c15-19(16,14-10-3-1-2-4-10)11-5-6-12-13(9-11)18-8-7-17-12/h5-6,9-10,14H,1-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PFLIAICUBJLGRH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NS(=O)(=O)C2=CC3=C(C=C2)OCCO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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